![molecular formula C13H8F3NO3 B1149578 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 127199-00-2](/img/structure/B1149578.png)
6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives involves several key steps, including acylation, cyclization, and substitution reactions. A common approach for the synthesis includes starting from 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and introducing various substituents at the C-7 position through reactions with different reagents to achieve the desired derivatives (Ziegler et al., 1989).
Molecular Structure Analysis
The molecular structure of this compound, characterized by its fluorinated cyclopropyl group and dihydroquinoline core, contributes significantly to its activity. The presence of fluorine atoms increases the lipophilicity and enhances the penetration through bacterial cell walls, while the cyclopropyl group is crucial for maintaining the compound's stability and binding affinity to bacterial enzymes (Xia et al., 2013).
Chemical Reactions and Properties
This quinolone derivative undergoes typical reactions associated with its class, including nucleophilic substitution and decarboxylation under specific conditions. The fluorine atoms also play a critical role in its reactivity, making the compound susceptible to photodegradation and transformation in aqueous solutions, which is a consideration for its pharmaceutical formulations (Mella et al., 2001).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various formulations and administration routes.
Chemical Properties Analysis
Chemically, this compound exhibits a strong antibacterial activity, particularly against Gram-positive pathogens. Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division. The fluorination and specific substituents at the C-7 position enhance its efficacy and reduce the potential for resistance development by the targeted bacteria (Inagaki et al., 2004).
Scientific Research Applications
Environmental Impact and Alternatives
Research has focused on the environmental impact of fluorinated compounds, highlighting the need for alternatives due to their persistence and potential risks. Wang et al. (2013) reviewed fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), identifying over 20 substances used across various industries. These alternatives are under scrutiny for their environmental releases, persistence, and exposure, with the study calling for more data to assess their safety (Wang et al., 2013).
Detection and Analytical Methods
Analytical methods for detecting and quantifying fluorinated compounds in environmental samples are critical for understanding their distribution and impact. Munteanu and Apetrei (2021) discussed various tests for determining antioxidant activity, which can be adapted for studying the environmental behavior of fluorinated compounds (Munteanu & Apetrei, 2021). Additionally, Munoz et al. (2019) reviewed methods for analyzing emerging fluoroalkylether substances, including advanced mass spectrometry techniques, highlighting the challenges and progress in the environmental monitoring of such compounds (Munoz et al., 2019).
Environmental and Health Risks
The review by Wang et al. (2019) on novel fluorinated alternatives discussed their sources, environmental distribution, and potential health risks. This study emphasized the need for further toxicological studies to assess the long-term safety of these alternatives (Wang et al., 2019).
Synthetic Methodologies and Biological Activity
Research into the synthetic methodologies and biological activities of fluoroquinolones, which share a core structure with the compound , provides insights into drug development and potential environmental contaminants. Da Silva et al. (2003) explored different synthetic methodologies for fluoroquinolones, underscoring their broad spectrum of activity and importance as antibacterial agents (Da Silva et al., 2003).
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial DNA-gyrase . This enzyme is crucial for bacteria reproduction as it is involved in the regulation of the supercoiling of bacterial DNA during replication .
Mode of Action
The compound interacts with its target by inhibiting the bacterial DNA-gyrase . This inhibition disrupts the supercoiling process, which is essential for DNA replication and transcription in bacteria . As a result, the bacteria’s ability to reproduce is significantly impaired .
Biochemical Pathways
The affected pathway is the DNA replication pathway in bacteria . By inhibiting the DNA-gyrase, the compound disrupts the supercoiling process, which is a critical step in DNA replication . This disruption leads to the cessation of bacterial reproduction .
Pharmacokinetics
It is known that fluoroquinolones, a family of compounds to which this compound belongs, exhibit enhanced penetration ability through cell membranes . This property likely contributes to their high bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of DNA replication in bacteria, leading to the cessation of bacterial reproduction . This results in a high level of antibacterial activity, surpassing many antibiotics .
properties
IUPAC Name |
6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-7-1-5-10(2-8(7)15)17(11-3-9(11)16)4-6(12(5)18)13(19)20/h1-2,4,9,11H,3H2,(H,19,20)/t9-,11+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOYMYXRLULSCE-GXSJLCMTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1F)N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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